1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone features a pyrrolidine core substituted with a 1,2,4-oxadiazole ring at the 3-position and a thiophen-3-yl ethanone moiety. This structure combines the electron-deficient 1,2,4-oxadiazole (known for metabolic stability and hydrogen-bonding capacity) with the π-electron-rich thiophene group, enabling diverse intermolecular interactions. Such hybrid scaffolds are often explored in medicinal chemistry for targeting enzymes or receptors requiring dual electronic profiles .
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(5-9-2-4-18-7-9)15-3-1-10(6-15)12-13-8-17-14-12/h2,4,7-8,10H,1,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSKGGXUKQDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the thiophene group can be attached via cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Substituted pyrrolidines or other derivatives.
Scientific Research Applications
Research indicates that compounds containing oxadiazole and thiophene rings exhibit a wide range of biological activities. The following sections detail specific applications in various domains:
Medicinal Chemistry
- Anticancer Activity : Compounds with oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that oxadiazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The incorporation of thiophene and oxadiazole groups has been linked to enhanced antimicrobial activity against both bacteria and fungi. Research highlights that these compounds can disrupt microbial cell membranes, leading to cell death .
Anti-inflammatory Effects
Several studies have reported that derivatives of this compound possess significant anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease, including arthritis and other inflammatory conditions .
GPBAR1 Agonism
Recent research has explored the potential of oxadiazole-containing compounds as selective agonists for G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity. Compounds designed with this scaffold have demonstrated the ability to selectively activate GPBAR1 without affecting other bile acid receptors, suggesting their potential as therapeutic agents .
Case Studies
Several studies have documented the synthesis and evaluation of derivatives based on the core structure of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone:
Mechanism of Action
The mechanism by which 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring can bind to enzymes or receptors, modulating their activity, while the thiophene group may interact with cellular components to induce biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Thiophene Moieties
Compound A : 2-(Thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Structural Difference : Thiophene substitution at the 2-position (vs. 3-position in the target compound).
- Synthetic Route: Similar to the target compound but uses thiophene-2-carbaldehyde in the enone precursor step .
Compound B : 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives
- Structural Difference : Replaces pyrrolidine with a pyrazole-methyl group and aryl substituents on the oxadiazole.
Key Data :
Property Target Compound Compound B (4c) IR C=O stretch (cm⁻¹) ~1700 (estimated) 1710 ^1H-NMR (CH3) δ 2.50–2.62 δ 2.50–2.62 Molecular Weight ~318 (estimated) 313.35
Compound C : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide
- Structural Difference: Replaces thiophene ethanone with a 4-fluorophenyl-ureido-acetamide chain.
- Key Data :
Thiophene-Containing Heterocycles with Varied Cores
Compound D : (E)-4,4-Dimethyl-1-(thiophen-2-yl)pent-1-en-3-one
- Structural Difference: Lacks the oxadiazole-pyrrolidine system, featuring a simple enone-thiophene scaffold.
- Synthetic Route : Derived from pinacolone and thiophene-2-carbaldehyde via Claisen-Schmidt condensation .
- Reactivity: The α,β-unsaturated ketone in Compound D is more electrophilic than the ethanone group in the target compound, making it prone to nucleophilic attacks .
Compound E : 3-{5-[5-Amino-4-(2-phenylhydrazino)-1H-pyrazol-3-yl]-3,4-dimethylthieno[2,3-b]thiophen-2-yl}-4-(2-phenylhydrazino)-1H-pyrazol-5-ylamine
- Structural Difference: Incorporates a bis-thienothiophene core with pyrazole and hydrazine substituents.
- Spectroscopic Data :
Biological Activity
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a derivative of oxadiazole and thiophene, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The specific compound has been investigated for its potential as a therapeutic agent in various disease models.
Anticancer Activity
Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- In vitro assays demonstrated that compounds with oxadiazole moieties can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The IC50 values for some derivatives were significantly lower than standard chemotherapeutics, showcasing enhanced potency .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some derivatives have shown to inhibit EGFR and Src kinases, leading to reduced tumor growth and metastasis .
Antimicrobial Activity
Research into the antimicrobial properties of oxadiazole derivatives has revealed promising results:
- Compounds similar to the one have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazole derivatives has also been explored:
- Mannich bases derived from oxadiazoles have shown promising anti-inflammatory effects in animal models. In one study, these compounds significantly reduced paw edema in rats induced by carrageenan .
Case Studies and Research Findings
Several case studies provide insight into the biological activity of related compounds:
- Study on GPBAR1 Agonists : A study focused on the design and synthesis of GPBAR1 agonists derived from oxadiazoles revealed that these compounds could enhance metabolic functions and reduce inflammation associated with obesity and type 2 diabetes .
- Anticancer Screening : A series of oxadiazole derivatives were synthesized and screened against various cancer cell lines. One compound exhibited an IC50 value of 0.275 µM against prostate cancer cells, outperforming established drugs like erlotinib .
- Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives possess significant antimicrobial activity, with some exhibiting MIC values as low as 0.5 µg/mL against resistant bacterial strains .
Data Tables
Q & A
Q. Basic Research Focus
- Spectroscopy : Use H NMR to confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole protons at δ 8.1–8.5 ppm) .
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles, particularly for the oxadiazole-pyrrolidine junction .
Advanced Insight : For chiral centers (e.g., pyrrolidine substituents), employ circular dichroism (CD) or chiral HPLC to confirm enantiomeric purity .
What mechanisms underlie its reported biological activities (e.g., antimicrobial, anticancer)?
Q. Advanced Research Focus
- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes like topoisomerase II (anticancer) or β-lactamase (antimicrobial) via hydrogen bonding and π-π stacking .
- Cellular Uptake : Thiophene enhances lipophilicity, improving membrane permeability (confirmed via logP calculations) .
Methodological Validation : Conduct in vitro assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) paired with molecular docking to map binding sites .
How can researchers resolve contradictions in bioactivity data across studies?
Q. Advanced Research Focus
- Dose-Response Analysis : Use nonlinear regression to identify IC/EC discrepancies caused by assay sensitivity .
- Structural Reanalysis : Compare crystallographic data (e.g., bond angles) to rule out polymorphic effects on activity .
Case Study : If one study reports antitumor activity and another does not, verify cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (hypoxia vs. normoxia) .
What computational strategies predict its interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model binding stability with proteins (e.g., PARP-1) using AMBER or GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole) with activity using CoMFA/CoMSIA .
Tool Recommendation : Use AutoDock Vina for docking studies, validated by crystallographic poses from PubChem .
What challenges arise in crystallographic refinement of this compound?
Q. Advanced Research Focus
- Disorder in Flexible Groups : The pyrrolidine ring may exhibit conformational disorder; apply SHELXL restraints (e.g., SIMU/DELU) to refine thermal parameters .
- Twinned Crystals : Use PLATON’s TWINABS to process data from non-merohedral twinning .
Best Practice : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve weak oxadiazole electron density .
How do structural modifications (e.g., substituents on oxadiazole) affect bioactivity?
Q. Structure-Activity Relationship (SAR) Focus
- Electron-Deficient Oxadiazoles : Fluorine or nitro groups enhance antimicrobial activity by increasing electrophilicity .
- Pyrrolidine Substituents : Bulky groups (e.g., tert-butyl) improve metabolic stability but may reduce solubility .
Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling and compare IC values in dose-response assays .
What strategies ensure stability during in vitro/in vivo studies?
Q. Advanced Research Focus
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to identify hydrolysis-prone sites (e.g., oxadiazole ring) .
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
Analytical Tip : Track degradation products via LC-MS and cross-reference with PubChem’s spectral library .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
